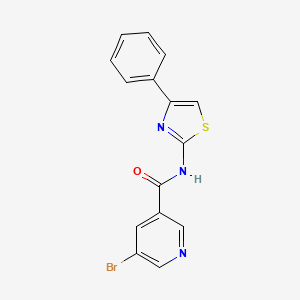

5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide

Description

5-Bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide is a brominated heterocyclic compound featuring a pyridine core substituted at the 5-position with a bromine atom and at the 3-position with a carboxamide group linked to a 4-phenylthiazole moiety. This structural framework combines aromatic and heterocyclic elements, which are often associated with diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name |

5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3OS/c16-12-6-11(7-17-8-12)14(20)19-15-18-13(9-21-15)10-4-2-1-3-5-10/h1-9H,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWPNXGYEBUPEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method involves the reaction of 2-bromo-1-(4-phenylthiazol-2-yl)ethanone with pyridine-3-carboxamide under specific conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and controlled reaction environments to ensure high yield and purity.

Chemical Reactions Analysis

5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including 5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide. The compound exhibits cytotoxic effects against various cancer cell lines, demonstrating promising activity in inhibiting cell proliferation.

Case Studies and Findings

-

Cytotoxicity Against Cancer Cell Lines :

- In vitro studies have shown that derivatives of thiazole can inhibit the growth of human breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines. The structure–activity relationship indicates that modifications to the thiazole ring can enhance biological activity significantly .

- Specific derivatives have been reported to exhibit IC50 values lower than conventional chemotherapeutics like doxorubicin, showcasing their potential as more effective anticancer agents .

- Mechanism of Action :

Modulation of Ion Channels

Another area of interest is the compound's role as a modulator of ion channels, particularly transient receptor potential (TRP) channels.

Research Insights

- A patent study has indicated that thiazole derivatives can act as TRP channel modulators, which are crucial in various physiological processes including pain sensation and inflammation. Targeting these channels with compounds like this compound may offer new avenues for treating disorders related to these pathways .

Pharmacological Potential

The pharmacological applications of this compound extend beyond oncology and ion channel modulation.

Therapeutic Applications

- Anti-inflammatory Effects :

- Neuroprotective Properties :

Data Table: Summary of Findings

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide involves its interaction with biological targets, such as enzymes and receptors. The thiazole ring can interact with various molecular targets, leading to the activation or inhibition of biochemical pathways. For example, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Brominated derivatives often exhibit enhanced antimicrobial and anticancer activities due to improved target binding .

- Thiazole-containing compounds show broader metabolic stability compared to triazole analogs .

- Kinase inhibitors like S01 emphasize the role of extended aromatic systems in enzyme modulation .

Biological Activity

5-Bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article provides a detailed examination of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyridine core substituted with a bromine atom and a thiazole moiety. The synthesis typically involves multi-step organic reactions, which can include:

- Bromination : The introduction of the bromine atom at the 5-position of the pyridine ring.

- Formation of Carboxamide : Reaction with appropriate amines to form the carboxamide linkage.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 5 µg/mL | 10 µg/mL |

| Escherichia coli | 8 µg/mL | 16 µg/mL |

| Candida albicans | 4 µg/mL | 8 µg/mL |

These results indicate that the compound has significant activity against both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The compound has also shown promise in cancer research. Studies evaluating its effects on various cancer cell lines revealed:

- Inhibition of Cell Proliferation : Significant reduction in the proliferation of breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Apoptosis Induction : Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structure. Key observations from SAR studies include:

- Bromine Substitution : The presence of bromine enhances lipophilicity and biological activity compared to other halogenated analogs.

- Thiazole Moiety : The thiazole ring is critical for interaction with biological targets, influencing binding affinity and selectivity.

Case Study 1: Antiviral Activity

In a study focused on antiviral properties, the compound was tested against several viruses, including influenza and dengue virus. Results indicated over 50% inhibition of viral replication at concentrations below 50 µM . This suggests potential as a therapeutic agent for viral infections.

Case Study 2: Interaction with Human Serum Albumin (HSA)

Research exploring the pharmacokinetics of this compound revealed its interaction with HSA through static fluorescence quenching mechanisms. The binding constant was found to be moderate to strong, indicating that the compound may have favorable pharmacokinetic properties that enhance its therapeutic efficacy .

Q & A

Basic Question: What are the optimal synthetic routes for 5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)pyridine-3-carboxamide, and how can regioselectivity be controlled during synthesis?

Methodological Answer:

The synthesis typically involves coupling a pyridine-3-carboxamide derivative with a substituted thiazole moiety. Key steps include:

- Nucleophilic substitution : The bromine atom at the pyridine ring (C5 position) can be introduced via electrophilic bromination using reagents like NBS (N-bromosuccinimide) under controlled temperature (0–5°C) to avoid over-bromination .

- Regioselective amide coupling : Use of carbodiimide coupling agents (e.g., EDC/HOBt) ensures selective formation of the amide bond between the pyridine carboxyl group and the 2-amino group of the thiazole. Solvent choice (e.g., DMF or THF) and stoichiometric ratios (1:1.2 for amine:carboxylic acid) are critical to minimize side products .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 4:6) isolates the target compound with >95% purity.

Basic Question: Which spectroscopic and crystallographic techniques are essential for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- FT-IR and Raman spectroscopy : Confirm the presence of functional groups (e.g., amide C=O stretch at ~1670 cm⁻¹, C-Br stretch at ~560 cm⁻¹). Discrepancies in peak positions may indicate tautomeric forms or hydrogen bonding .

- Single-crystal X-ray diffraction (SC-XRD) : Resolve the 3D structure, including bond angles (e.g., N2–C12–Br1 = 120.16°) and torsional parameters. Use software like CrystalClear or SHELX for refinement, ensuring R-factors < 0.05 .

- NMR (¹H/¹³C) : Assign signals using 2D techniques (HSQC, HMBC). For example, the thiazole proton (C4-H) appears as a singlet at δ 7.8–8.0 ppm due to anisotropic shielding .

Advanced Question: How can computational methods (e.g., DFT, molecular docking) predict the biological activity and reaction mechanisms of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize the geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, identifying reactive sites for electrophilic attacks .

- Molecular docking (AutoDock Vina) : Dock the compound into target proteins (e.g., kinase enzymes) using PyMOL for visualization. Analyze binding affinities (ΔG < −7 kcal/mol) and hydrogen-bond interactions (e.g., with ATP-binding pockets) to prioritize in vitro testing .

- Reaction path search (GRRM) : Apply quantum chemical calculations to simulate intermediates and transition states in bromination or coupling reactions, validating experimental yields .

Advanced Question: How should researchers resolve contradictions between experimental XRD data and computational structural predictions?

Methodological Answer:

- Validation workflow :

- Compare DFT-optimized bond lengths/angles with SC-XRD data. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces .

- Perform Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., Br⋯π contacts) not captured in gas-phase computations .

- Re-optimize the computational model with implicit solvation (e.g., PCM model for DMSO) to align with experimental conditions .

- Case study : For the N3–C13–C14 angle (122.1° in XRD vs. 118.3° in DFT), introduce dispersion corrections (D3BJ) to improve agreement .

Basic Question: What experimental design strategies optimize reaction conditions for synthesizing this compound?

Methodological Answer:

- Factorial design (DOE) : Use a 2³ factorial matrix to test variables: temperature (25°C vs. 60°C), solvent (DMF vs. THF), and catalyst loading (5% vs. 10% Pd). Analyze ANOVA results to identify significant factors (e.g., solvent polarity impacts yield by 15%) .

- Response surface methodology (RSM) : Model the interaction between reaction time and equivalents of brominating agent to maximize yield (target >85%). Central composite design (CCD) with 15 runs is recommended .

Advanced Question: How can researchers investigate the compound’s potential as a kinase inhibitor, and what assays validate its mechanism of action?

Methodological Answer:

- Kinase inhibition assays :

- ADP-Glo™ Kinase Assay : Test inhibitory activity against recombinant kinases (e.g., EGFR, CDK2) at 10 µM. Use staurosporine as a positive control .

- Cellular IC₅₀ determination : Treat cancer cell lines (e.g., MCF-7) with 0.1–100 µM compound for 48 hours, followed by MTT assay. EC₅₀ < 5 µM suggests therapeutic potential .

- Mechanistic validation :

- Western blotting : Assess phosphorylation levels of downstream targets (e.g., ERK1/2) after 24-hour treatment .

- Competitive binding assays : Use fluorescent ATP analogs (e.g., TNP-ATP) to confirm displacement by the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.